14-Bromo-1-tetradecene
Overview
Description
14-Bromo-1-tetradecene is an organic compound that belongs to the family of alkene molecules. It is commonly used in scientific research as a building block for the synthesis of other organic molecules. This compound is synthesized through a multi-step process, which involves the use of various reagents and solvents. In
Scientific Research Applications
1. Catalysis and Hydrocarbon Synthesis
14-Bromo-1-tetradecene plays a significant role in catalytic processes, particularly in the synthesis of heavy hydrocarbons from syngas. A study by Yan et al. (1998) demonstrated that 1-tetradecene, when co-fed with syngas over Co/SiO2 catalysts, enhances the formation of larger hydrocarbons (C14 and above), indicating its potential in industrial hydrocarbon production processes (Yan, Fan, Zhang, Zhou, & Fujimoto, 1998).
2. Microbial Oxidation Studies
Pseudomonas aeruginosa, a bacterium known for its diverse metabolic capabilities, can utilize 1-tetradecene as a sole carbon source. Markovetz et al. (1967) identified 13-tetradecenoic acid in the culture fluid when P. aeruginosa was grown on 1-tetradecene, suggesting a novel pathway for alkene oxidation in bacteria (Markovetz, Klug, & Forney, 1967).
3. Surface Science and Material Chemistry
In the field of surface science, 1-tetradecene contributes to the understanding of micelle formation and surface adsorption. Sharma et al. (2013) investigated the influence of 1-tetradecyl-3-methylimidazolium bromide, a derivative of 1-tetradecene, on the micellar changes of cationic surfactants, revealing insights into surface tension and molecular interactions (Sharma, Mahajan, & Mahajan, 2013).
4. Organic Synthesis and Material Science
The substitution of halogen groups in organic compounds, including derivatives of 1-tetradecene, significantly impacts material properties, as evidenced by the work of Moon et al. (2004). Their study on halogenated tetracene derivatives, relevant to 1-tetradecene chemistry, showed altered crystal structures and carrier transport properties, important in electronic material applications (Moon, Zeis, Borkent, Besnard, Lovinger, Siegrist, Kloc, & Bao, 2004).
properties
IUPAC Name |
14-bromotetradec-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2H,1,3-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIUQCOWFQFWBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873260 | |
Record name | 14-Bromo-1-tetradecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74646-31-4 | |
Record name | 14-Bromo-1-tetradecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.